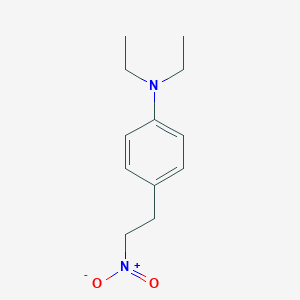

(1-(4-Diethylamino)phenyl)-2-nitroethane

説明

特性

IUPAC Name |

N,N-diethyl-4-(2-nitroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIAEFBCEPNSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1-(4-Diethylamino)phenyl)-2-nitroethane, with the CAS number 1824264-08-5, is a nitro compound that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a diethylamino group attached to a phenyl ring, along with a nitro group on the ethane chain. This structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Nitro compounds are known to undergo metabolic activation, leading to the formation of reactive intermediates that can modify biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Nitro Reduction : The nitro group can be reduced to form amines, which may interact with cellular components.

- Electrophilic Attack : The compound can act as an electrophile, potentially leading to DNA adduct formation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Case Study: Cytotoxic Effects

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The IC50 values were determined using MTT assays, revealing a dose-dependent response.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.3 |

| MCF-7 | 22.7 |

| A549 | 18.6 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : High gastrointestinal absorption is anticipated due to its lipophilic nature.

- Distribution : Likely to cross the blood-brain barrier due to its chemical structure.

- Metabolism : Undergoes hepatic metabolism with potential formation of active metabolites.

Toxicological Profile

While the therapeutic potential is promising, the toxicological effects must be carefully evaluated. Nitro compounds often exhibit mutagenic properties due to their ability to form reactive intermediates. Studies should focus on:

- Genotoxicity : Assessing DNA damage using comet assays.

- Long-term Effects : Evaluating chronic exposure effects in animal models.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly impacts physical properties and reactivity. Key comparisons include:

Key Observations :

準備方法

Reaction Components and Conditions

- Starting Materials : 4-Diethylaminobenzaldehyde (or its derivatives) and nitroethane.

- Base Catalyst : Strong bases such as potassium tert-butoxide or sodium tert-butoxide dissolved in tert-butanol are used to generate the nitronate ion from nitroethane.

- Solvent System : A mixture of tert-butanol and tetrahydrofuran (THF) in a volume ratio of 1-4:1 is employed to optimize solubility and reaction kinetics.

- Molar Ratios : Nitroethane is used in excess relative to the aldehyde (molar ratio 5-10:1) to drive the reaction toward product formation.

- Temperature and Time : The reaction is typically conducted at room temperature with stirring for 4-8 hours.

Stepwise Procedure

- Preparation of Base Solution : Dissolve potassium tert-butoxide or sodium tert-butoxide in tert-butanol to obtain a 0.1-0.4 mol/L solution.

- Solvent Mixing : Combine the tert-butanol base solution with THF in a 1-4:1 volume ratio to form a homogeneous reaction medium.

- Nitroalkane Addition : Add nitroethane to the solvent mixture, achieving a concentration of 3-8 mol/L.

- Aldehyde Addition : Introduce the 4-diethylaminobenzaldehyde dropwise under stirring.

- Reaction Monitoring : Stir the mixture at room temperature for 4-8 hours, monitoring progress by thin-layer chromatography (TLC).

- Workup : After completion, the reaction mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed with saturated sodium sulfate solution, dried over anhydrous magnesium sulfate, filtered, and evaporated.

- Crystallization : The crude product is crystallized either by standing at room temperature or by pouring into ice water, followed by filtration and drying under vacuum.

Reaction Mechanism Insights

The reaction proceeds via the base-catalyzed formation of a nitronate ion from nitroethane. This ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alcohol intermediate. Under the reaction conditions, this intermediate is stabilized and isolated as the desired this compound product without further dehydration to nitroalkenes, which can occur under harsher conditions.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Base concentration | 0.1-0.4 mol/L in tert-butanol |

| Nitroethane concentration | 3-8 mol/L |

| Molar ratio (Nitroethane : Aldehyde) | 5-10 : 1 |

| Reaction temperature | Room temperature (approx. 20-25 °C) |

| Reaction time | 4-8 hours |

| Yield | Up to 90% (isolated crystalline product) |

| Melting point | 78-80 °C (yellowish powder) |

The high yield and purity indicate the efficiency of this method, with minimal side reactions reported under these mild conditions.

Alternative Synthetic Routes and Modifications

- Use of Different Bases : Besides potassium and sodium tert-butoxides, other strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been used in similar nitroaldol reactions to facilitate the addition step, although specific data for this compound are limited.

- Solvent Variations : While tert-butanol/THF mixtures are preferred, other dipolar aprotic solvents like acetone or polyethylene glycol ethers have been used in related nitro compound syntheses, but tert-butanol/THF offers better control over reaction rate and product crystallization.

- Temperature Control : The reaction is sensitive to temperature; temperatures above 40 °C may lead to side reactions or degradation, while lower temperatures slow the reaction significantly.

Research Findings and Analytical Data

- NMR Analysis : The product exhibits characteristic proton NMR signals consistent with the aromatic protons of the 4-diethylaminophenyl group and the methine proton adjacent to the nitro group, confirming the structure.

- Crystallography : Although direct X-ray data for this compound are scarce, related nitroalkane derivatives with similar substitution patterns have been structurally characterized, supporting the stereochemical outcome of the nitroaldol addition.

- Purification : The crystallization step is crucial for obtaining high-purity material, with washing by saturated sodium bisulfite solution sometimes employed to remove trace impurities.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| Base solution prep | Dissolve K or Na tert-butoxide in tert-butanol | 0.1-0.4 mol/L concentration |

| Solvent mixing | Mix tert-butanol solution with THF | Volume ratio 1-4:1 |

| Nitroethane addition | Add nitroethane to solvent mixture | 3-8 mol/L concentration |

| Aldehyde addition | Add 4-diethylaminobenzaldehyde dropwise | Stir at room temperature, 4-8 hours |

| Reaction monitoring | TLC to confirm completion | |

| Workup | Quench with NH4Cl, extract with ethyl acetate | Wash, dry, filter, evaporate |

| Crystallization | Stand at room temp or pour into ice water | Dry under vacuum |

| Yield | Isolated crystalline product | Up to 90% |

| Melting point | Characteristic of product | 78-80 °C |

Q & A

Q. What are the common synthetic routes for preparing (1-(4-Diethylamino)phenyl)-2-nitroethane?

The compound is typically synthesized via condensation reactions. For example, nitroalkane derivatives can be prepared by reacting substituted benzaldehydes (e.g., 4-diethylaminobenzaldehyde) with nitroethane under basic or acidic conditions. Purification often involves column chromatography using gradients of hexane/ethyl acetate (e.g., 9:1 ratio) to isolate the product as a colored oil or solid . Reaction optimization may require microwave-assisted synthesis to enhance yield and reduce time, as demonstrated in related chromenone syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments. For example, the diethylamino group’s influence is evident in upfield/downfield shifts of aromatic protons .

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1525 cm⁻¹ and diethylamino N-H/C-H stretches near 2962 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, with sodium adducts ([M+Na]⁺) commonly observed .

Q. How does the compound’s stability vary under different storage conditions?

While specific stability data for this compound are limited, structurally similar nitroaromatics (e.g., β-nitroethyl derivatives) degrade under prolonged light exposure or elevated temperatures. Recommended storage includes dark, cool conditions (2–8°C) in inert solvents like dichloromethane or acetonitrile .

Advanced Research Questions

Q. What role does the 4-diethylamino group play in modulating photophysical properties?

The electron-donating diethylamino group enhances intramolecular charge transfer (ICT), enabling applications in photochemistry. For example, derivatives like DEAW (a related compound) exhibit strong luminescence and large Stokes shifts in near-infrared (NIR) regions, making them suitable for fluorescent probes or holographic materials . The nitro group further stabilizes excited states, influencing emission wavelengths and quantum yields.

Q. How can hydrogen-bonding interactions in crystalline forms be analyzed for this compound?

Graph set analysis (GSA) is critical for mapping hydrogen-bonding patterns in crystals. Using tools like SHELX for refinement , researchers can categorize interactions (e.g., R₂²(8) motifs for nitro-amino interactions) and correlate them with packing efficiency or solubility. Computational tools (e.g., Gaussian for DFT) supplement experimental data by predicting preferred hydrogen-bonding geometries .

Q. What methodological challenges arise in resolving contradictory NMR splitting patterns for derivatives?

Contradictions in splitting (e.g., doublets vs. multiplets) may stem from dynamic effects (e.g., hindered rotation of the diethylamino group) or solvent polarity. Advanced approaches include:

- Variable-temperature NMR to probe conformational changes.

- COSY/NOESY experiments to assess spatial proximity of protons.

- Comparison with X-ray crystallography data (if available) for ground-state validation .

Q. How can computational modeling predict reactivity in catalytic applications?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For instance, the nitro group’s electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic additions. Molecular dynamics simulations further model solvent effects on reaction pathways .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields for nitroalkylation steps .

- Data Validation : Cross-reference NMR and X-ray data with computational predictions to resolve structural ambiguities .

- Environmental Considerations : Follow protocols for nitro compound disposal (e.g., neutralization with reducing agents like Fe⁰) to minimize ecological impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。